molecular formula C25H28N2O6 B051509 Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid CAS No. 221352-74-5

Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid

Cat. No. B051509
CAS RN: 221352-74-5
M. Wt: 452.5 g/mol
InChI Key: YWMKHWXTKOFDEW-MQNRADLISA-N
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Description

Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic Acid is used to prepare low molecular weight cyclic peptides as inhibitors of SDF-1 binding to CXCR4. It is also used to design α-conotoxin analogs targeting α7 nicotinic acetylcholine receptors .


Molecular Structure Analysis

The molecular formula of this compound is C25H28N2O6. The InChI key is FJEXPICLVWOJSE-BTYIYWSLSA-N .


Chemical Reactions Analysis

This compound is used in the preparation of low molecular weight cyclic peptides as inhibitors of SDF-1 binding to CXCR4 .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid with a melting point of 87-89 °C. It has a molecular weight of 452.60 .

Scientific Research Applications

  • Peptidomimetic Synthesis : Bissyris et al. (2005) explored the potential of 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC) in the synthesis of peptidomimetics. ATPC was incorporated as an N-terminal moiety in solution or solid-phase peptide synthesis using Boc or Fmoc methodology without protection of the ATPC amino group (Bissyris et al., 2005).

  • Synthesis of Protected Amino Acids : Machetti et al. (2004) reported the synthesis of (2S,4S)- and (2S,4R)-4-aminopipecolic acid, which are suitable for solid-phase peptide synthesis with orthogonal Nα/Nγ-protection (Machetti et al., 2004).

  • 19F NMR in Medicinal Chemistry : Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline (as Fmoc-, Boc-, and free amino acids) for use in 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

  • Solid-Phase Peptide Synthesis (SPPS) : Nandhini et al. (2022) discussed the use of Fmoc and Boc groups in SPPS, highlighting the Mmsb linker's ability to combine these groups, which is beneficial for peptide synthesis with minimal side reactions (Nandhini et al., 2022).

  • Unnatural Amino Acid Applications : Nowick et al. (2000) developed an unnatural amino acid that mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers, demonstrating its integration into peptides through standard synthesis techniques (Nowick et al., 2000).

  • Amino Acid N-Carboxyanhydrides in Peptide Synthesis : Fuller et al. (1996) reported on urethane-protected amino acid N-carboxyanhydrides (UNCAs), which are stable and suitable for peptide synthesis in both solid phase and in solution, highlighting their utility in generating peptides without side products (Fuller et al., 1996).

Safety and Hazards

The safety data sheet indicates that Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic Acid may be a respiratory irritant if inhaled .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid involves the protection of the amine and carboxylic acid functional groups, followed by the introduction of the Fmoc protecting group on the amino group. The protected amino acid is then coupled with Fmoc-protected pyrrolidine amine to form the desired compound.", "Starting Materials": [ "L-serine", "Boc anhydride", "Pyridine", "Triethylamine", "Diisopropylethylamine", "Fmoc-Cl", "N,N-Dimethylformamide (DMF)", "N,N-Dimethylacetamide (DMA)", "2S-amino-4S-(Fmoc-aminomethyl)pyrrolidine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Dichloromethane" ], "Reaction": [ "Protection of the carboxylic acid group with Boc anhydride in the presence of pyridine and triethylamine", "Protection of the amine group with Boc anhydride in the presence of diisopropylethylamine", "Introduction of the Fmoc protecting group on the amino group using Fmoc-Cl and diisopropylethylamine in DMF", "Coupling of the protected amino acid with Fmoc-protected pyrrolidine amine using N,N-Dimethylacetamide (DMA) and diisopropylcarbodiimide (DIC) as a coupling agent", "Deprotection of the Boc and Fmoc protecting groups using hydrochloric acid and sodium bicarbonate", "Purification of the crude product using column chromatography with ethyl acetate and methanol as eluents", "Recrystallization of the purified product from dichloromethane and methanol" ] }

CAS RN

221352-74-5

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

(2S,4S)-4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H28N2O6/c1-24(2,3)33-22(30)25(21(28)29)12-15(26)13-27(25)23(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14,26H2,1-3H3,(H,28,29)/t15-,25-/m0/s1

InChI Key

YWMKHWXTKOFDEW-MQNRADLISA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@]1(C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O

SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C(=O)O

synonyms

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid
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Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid
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Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid
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Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid
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Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid
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Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid

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